molecular formula C19H26Cl2N2O9 B1680490 Raclopride tartrate CAS No. 98185-20-7

Raclopride tartrate

Cat. No.: B1680490
CAS No.: 98185-20-7
M. Wt: 497.3 g/mol
InChI Key: QULBVRZTKPQGCR-NDAAPVSOSA-N
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Description

Raclopride tartrate is a selective dopamine D2/D3 receptor antagonist . It has been used in trials studying Parkinson’s Disease . Its selectivity to the cerebral D2 receptors is characterized by its respective Ki-values, which are as follows: 1.8, 3.5, 2400, and 18000 nM for D2, D3, D4, and D1 receptors, respectively .


Synthesis Analysis

The synthesis of Raclopride involves O-methylation of the desmethyl precursor with 11C-methyl triflate, followed by HPLC purification and reformulation . An improved synthesis method for [18F]fallypride has also been reported .


Molecular Structure Analysis

The empirical formula of this compound is C15H20Cl2N2O3 · C4H6O6 . Its molecular weight is 497.32 . The SMILES string representation is OC@HC(O)=O)C(O)=O.CCN1CCC[C@H]1CNC(=O)c2c(O)c(Cl)cc(Cl)c2OC .


Physical And Chemical Properties Analysis

This compound is a solid substance with a white color . It is soluble in water, with a solubility of 89 mg/mL . The melting point is 52.0 to 56.0 °C .

Scientific Research Applications

  • Neuropharmacological Research :Raclopride tartrate, a selective dopamine D2 antagonist, has been extensively studied in neuropharmacology. For instance, it was injected into rats to examine the involvement of D2 dopamine receptors in reinforcement mechanisms. Raclopride reduced responses in rats reinforced with electrical stimulation and food, indicating its significant role in dopamine-related reinforcement behaviors (Nakajima & Baker, 2004).

  • Dopamine Receptor Studies :this compound has been pivotal in studying dopamine D-2 receptors. In vitro and in vivo binding studies using 3H-raclopride have shown high affinity and specificity for D-2 receptors in the rat brain. Such studies provide crucial insights into the distribution and functioning of D-2 receptors (Köhler et al., 1985).

  • Metabolic Research in Brain Disorders :Research using raclopride has explored its effects on regional cerebral glucose metabolism. It was observed that low doses of raclopride selectively reduced metabolism in neocortical areas without affecting the extrapyramidal system. This suggests its potential in studying brain regions associated with cognitive and affective behaviors (Tarazi, Shirakawa, & Tamminga, 1993).

  • Molecular Modelling and Crystallography :Studies involving X-ray crystallography and molecular modelling of raclopride have provided detailed insights into its structure and interactions with dopamine receptors. Understanding the molecular conformation of raclopride enhances the understanding of its pharmacological profile (Högberg et al., 1987).

  • Radiochemistry in Clinical Imaging :this compound has been used in the synthesis of [11C]Raclopride, a radiotracer for PET imaging. This allows for non-invasive visualization and quantification of D2 receptors in clinical and preclinical settings, providing valuable information for neurological and psychiatric research (Perkins et al., 2014).

  • Behavioral Neuroscience :In behavioral studies, raclopride has been used to assess its impact on aggression and motor behaviors in mice. It has shown antiaggressive effects with minimal motor impairment, suggesting its potential for studying neuropsychiatric conditions (Aguilar et al., 1994).

  • Neurotransmitter Dynamics :Studies using [11C]raclopride in PET imaging have investigated dopamine dynamics in various contexts, such as romantic love, demonstrating the involvement of the dopaminergic system in emotional and cognitive processes (Takahashi et al., 2015).

  • Pharmacokinetics and Dosimetry :Research on the biodistribution and radiation dosimetry of [11C]raclopride in humans provides essential data for its safe and effective use in PET imaging studies. This is crucial for understanding its pharmacokinetics and ensuring patient safety in clinical research (Ribeiro et al., 2005).

  • Parkinson's Disease Research :this compound has been used in PET studies to observe long-term changes in dopamine D2 receptors in patients with Parkinson's disease. This research offers insights into the progression of Parkinson's disease and the effects of chronic dopaminergic therapy (Antonini et al., 1997).

  • Innovative Purification Techniques :Recent advancements include the development of molecularly imprinted polymers for the purification of [11C]Raclopride. This novel approach aims to streamline the production process of this important radiotracer, enhancing its utility in PET imaging (Del Sole et al., 2023).

Mechanism of Action

Future Directions

Raclopride tartrate has been used in trials studying Parkinson’s Disease . It has also been used to study the role of the D2 receptor in mediating ventrolateral PAG (vlPAG)/dorsal raphe dopaminergic antinociceptive effect in animals . Future research may focus on further exploring its potential uses in the diagnosis and treatment of neurological disorders .

Biochemical Analysis

Biochemical Properties

Raclopride tartrate interacts primarily with D2 dopamine receptors, showing high affinity for these receptors . The Ki values, which represent the binding affinity of the compound for the receptors, are 1.8 nM for D2, 3.5 nM for D3, 2400 nM for D4, and 18000 nM for D1 receptors respectively . This indicates that this compound has a strong preference for D2 and D3 receptors over D4 and D1 receptors.

Cellular Effects

This compound, as a D2 receptor antagonist, plays a significant role in mediating various cellular processes . It has been used to study the role of the D2 receptor in mediating ventrolateral PAG (vlPAG)/dorsal raphe dopaminergic antinociceptive effect in animals .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on D2 dopamine receptors . It binds to these receptors, preventing dopamine from exerting its usual effects. This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage

Metabolic Pathways

This compound is involved in the dopamine signaling pathway due to its interaction with D2 dopamine receptors

Transport and Distribution

It is known that the compound can cross the blood-brain barrier, indicating that it may be transported in the body via the bloodstream .

Subcellular Localization

Given its role as a D2 dopamine receptor antagonist, it is likely that it localizes to the cell membrane where these receptors are typically found .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Raclopride tartrate involves the conversion of the precursor compound, 3,5-dichloro-N-(1-ethyl-2-pyrrolidinylmethyl)-2-hydroxy-6-methylbenzamide, to the final product through a series of chemical reactions.", "Starting Materials": [ "3,5-dichloro-N-(1-ethyl-2-pyrrolidinylmethyl)-2-hydroxy-6-methylbenzamide", "L-tartaric acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3,5-dichloro-N-(1-ethyl-2-pyrrolidinylmethyl)-2-hydroxy-6-methylbenzamide in methanol", "Step 2: Add a solution of L-tartaric acid in methanol to the above mixture and stir for 1 hour", "Step 3: Add sodium hydroxide to the above mixture and stir for 30 minutes", "Step 4: Acidify the mixture with hydrochloric acid and extract with diethyl ether", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate", "Step 6: Evaporate the solvent to obtain Raclopride tartrate as a white solid" ] }

98185-20-7

Molecular Formula

C19H26Cl2N2O9

Molecular Weight

497.3 g/mol

IUPAC Name

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-1-ium-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C15H20Cl2N2O3.C4H6O6/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;5-1(3(7)8)2(6)4(9)10/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1

InChI Key

QULBVRZTKPQGCR-NDAAPVSOSA-N

Isomeric SMILES

CC[NH+]1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC[NH+]1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.C(C(C(=O)[O-])O)(C(=O)O)O

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FLA 870;  FLA-870;  FLA870;  Raclopride tartrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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